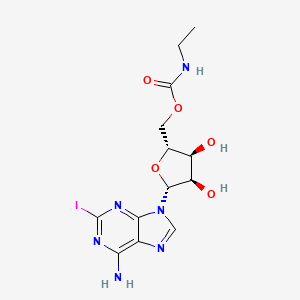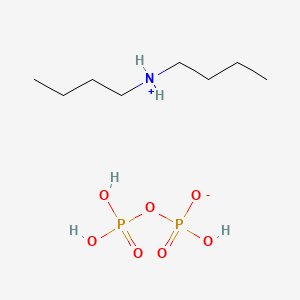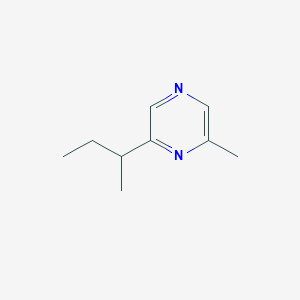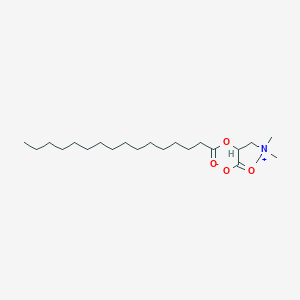![molecular formula C18H20N2O5 B13822181 3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide is a hydrazone Schiff base compound Schiff bases are known for their versatility and wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 3,4,5-trimethoxybenzohydrazide in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out in anhydrous ethanol under reflux conditions for several hours. After cooling, the product is filtered and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide involves its ability to form complexes with metal ions. The hydrazone group acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects, such as inhibition of tumor cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide: Similar in structure but with different substituents, leading to variations in biological activity.
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiourea: Another Schiff base with similar coordination properties but different biological activities.
Uniqueness
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide is unique due to its specific substituents, which enhance its biological activities and coordination properties. The presence of the trimethoxybenzene ring provides additional sites for interaction with biological molecules, making it a promising candidate for various applications.
Eigenschaften
Molekularformel |
C18H20N2O5 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H20N2O5/c1-11(13-7-5-6-8-14(13)21)19-20-18(22)12-9-15(23-2)17(25-4)16(10-12)24-3/h5-10,21H,1-4H3,(H,20,22)/b19-11+ |
InChI-Schlüssel |
DSNBIYRZLWYLOG-YBFXNURJSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=CC=C2O |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
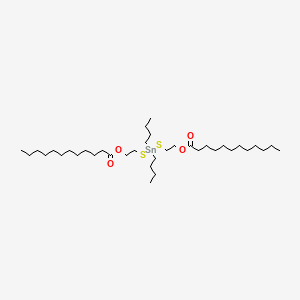
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)



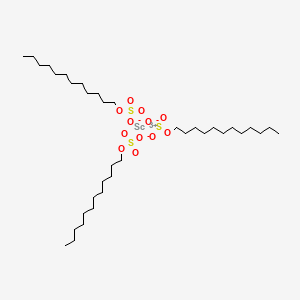
![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)

